

In-Depth Technical Guide: 2,4-Dichloropyridine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-dichloropyridine-3-carboxylic Acid

Cat. No.: B1311869

[Get Quote](#)

This technical guide provides a comprehensive overview of the core properties and synthesis of **2,4-dichloropyridine-3-carboxylic acid**, a halogenated heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its physicochemical characteristics, spectral data, and a detailed synthesis protocol.

Core Properties of 2,4-Dichloropyridine-3-Carboxylic Acid

2,4-Dichloropyridine-3-carboxylic acid, also known as 2,4-dichloronicotinic acid, is a solid, crystalline compound. Its key physicochemical properties are summarized in the table below, providing a foundational understanding of its physical and chemical nature.

Property	Value	Reference
Molecular Formula	C ₆ H ₃ Cl ₂ NO ₂	[1] [2]
Molecular Weight	192.00 g/mol	[1] [2]
CAS Number	262423-77-8	[1] [2]
Melting Point	154 °C	[3]
Boiling Point	Not available	
Solubility	Not available	
Appearance	Solid	

Spectral Data

The structural identity of **2,4-dichloropyridine-3-carboxylic acid** is confirmed through various spectroscopic techniques. The available spectral data provides insight into the compound's molecular structure and bonding.

Technique	Data
¹ H NMR	Data not available in the search results.
¹³ C NMR	Data not available in the search results.
Infrared (IR) Spectroscopy	Data not available in the search results.
Mass Spectrometry	Data not available in the search results.

Synthesis of 2,4-Dichloropyridine-3-Carboxylic Acid

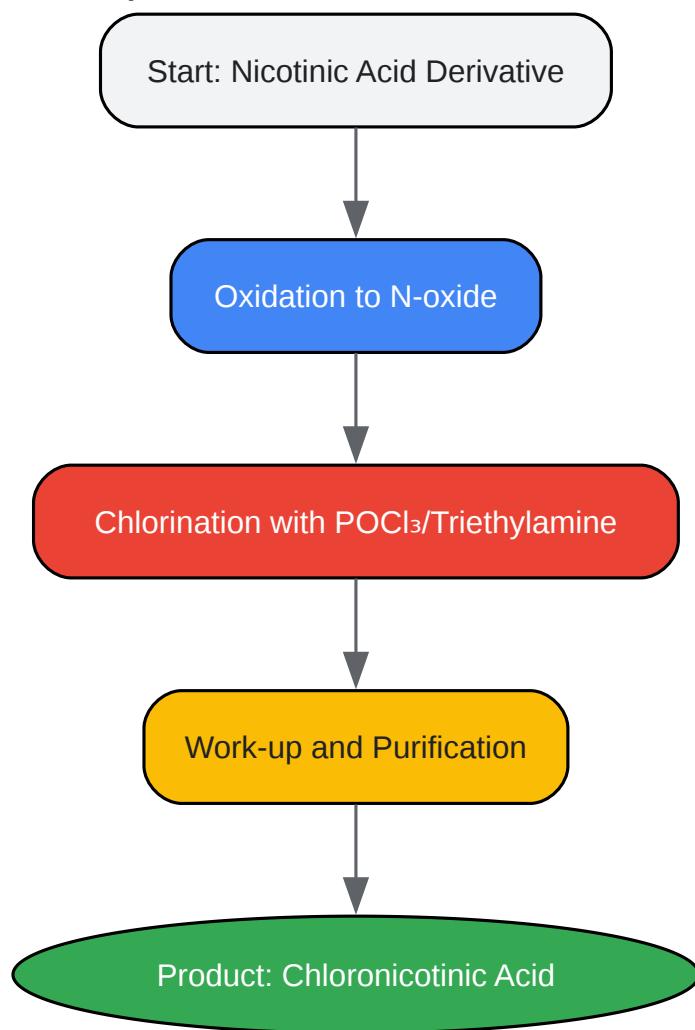
A common synthetic route to chlorinated nicotinic acids involves the treatment of a corresponding pyridine-N-oxide with a chlorinating agent. While a specific protocol for **2,4-dichloropyridine-3-carboxylic acid** was not explicitly detailed in the provided search results, a general methodology for the synthesis of a related compound, 2-chloronicotinic acid, can be adapted. This process highlights the key steps and reagents typically employed in such transformations.

Experimental Protocol: Synthesis of 2-Chloronicotinic Acid (Illustrative)

This protocol describes the synthesis of 2-chloronicotinic acid from nicotinic acid-N-oxide and can serve as a conceptual basis for the synthesis of **2,4-dichloropyridine-3-carboxylic acid**, which would require a dichlorinated starting material or a multi-step chlorination process.

Materials:

- Nicotinic acid-N-oxide
- Phosphorus oxychloride (POCl_3)
- Triethylamine
- Diluted caustic soda solution
- Water


Procedure:

- Suspend 70 g of nicotinic acid-N-oxide in 300 ml of phosphorus oxychloride (POCl_3).
- Add 50 g of triethylamine dropwise at room temperature. An exothermic reaction will occur, and the nicotinic acid-N-oxide will dissolve at approximately 50 °C.
- Heat the resulting solution in a water bath at 100 °C for 4 hours.
- Distill off the excess phosphorus oxychloride under vacuum.
- Carefully add the residue to water, ensuring the temperature remains below 40 °C.
- Precipitate the 2-chloronicotinic acid by adding a diluted caustic soda solution until a pH value of 2.0 to 2.5 is reached.
- Collect the precipitated product by filtration. The resulting 2-chloronicotinic acid has a melting point of 173-175 °C.

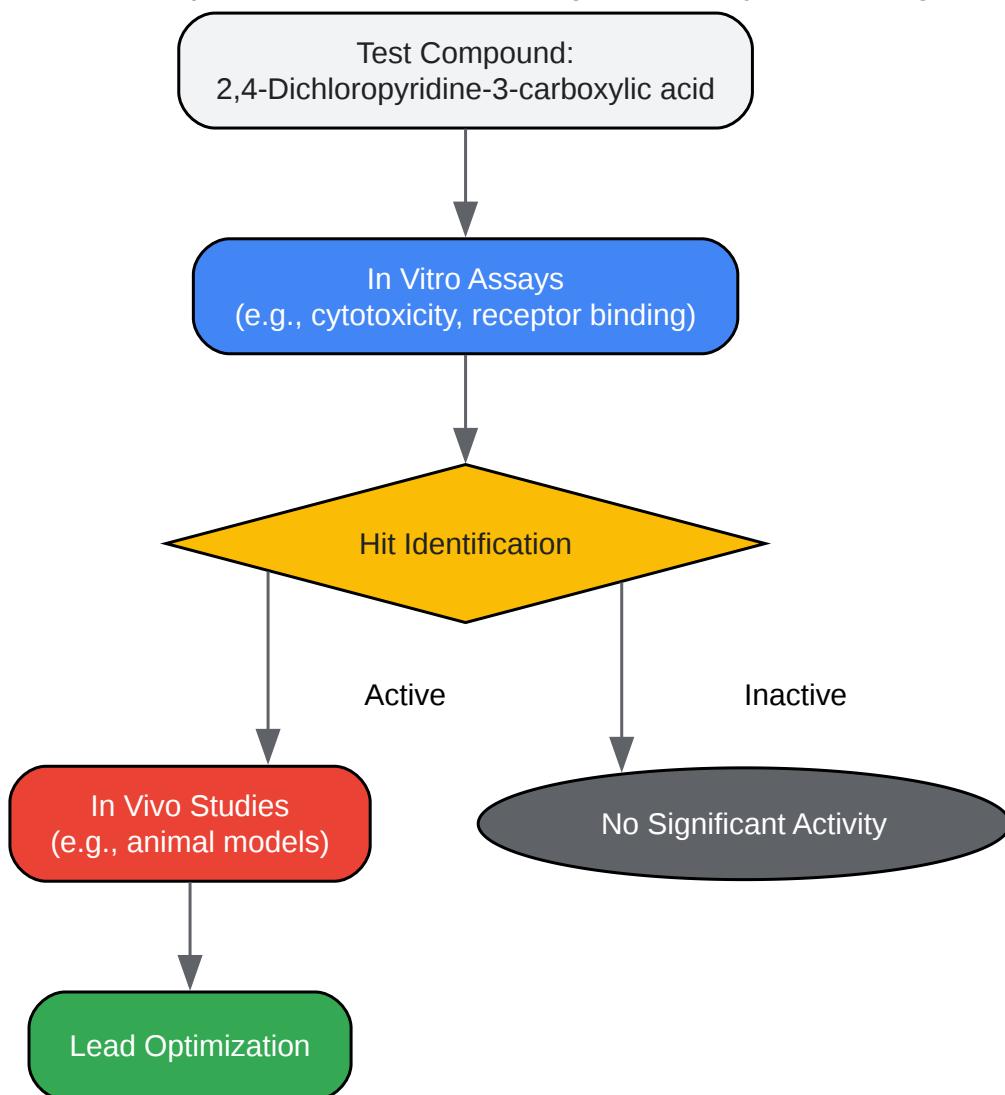
Yield: 65-70% of the theoretical yield.

The following diagram illustrates a generalized workflow for the synthesis of a chloronicotinic acid.

Generalized Synthesis Workflow for Chloronicotinic Acid

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of chloronicotinic acids.


Biological Activity and Experimental Protocols

Currently, there is no specific information available in the public domain regarding the biological activity, pharmacological effects, or mechanism of action of **2,4-dichloropyridine-3-carboxylic acid**. The search results did not yield any studies detailing its evaluation in biological systems.

Similarly, no experimental protocols for assessing the biological activity of this specific compound were found. Research on the structurally related herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D), has involved in vitro assays to evaluate potential endocrine activity, including estrogen and androgen receptor binding assays, and steroidogenesis assays. [1] However, it is important to note that these are distinct chemical entities, and the biological profile of one cannot be extrapolated to the other without direct experimental evidence.

The following diagram represents a conceptual workflow for the initial screening of a novel chemical entity for potential biological activity, which could be applied to **2,4-dichloropyridine-3-carboxylic acid** in future studies.

Conceptual Workflow for Biological Activity Screening

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for screening novel compounds for biological activity.

Conclusion

2,4-Dichloropyridine-3-carboxylic acid is a well-defined chemical entity with established fundamental physicochemical properties. While a detailed, specific synthesis protocol is not readily available in the reviewed literature, established methods for the synthesis of related chloronicotinic acids provide a strong basis for its preparation. A significant gap exists in the current scientific literature regarding the biological activity and pharmacological properties of this compound. Further research is warranted to explore its potential applications in drug discovery and development, which would necessitate a systematic evaluation of its biological effects through a series of in vitro and in vivo studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Evaluation of potential endocrine activity of 2,4-dichlorophenoxyacetic acid using in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-Dichloropyridine-3-carboxaldehyde (97%) - Amerigo Scientific [amerigoscientific.com]
- 3. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2,4-Dichloropyridine-3-Carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1311869#2-4-dichloropyridine-3-carboxylic-acid-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com